7-chloro-4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}quinoline is a synthetic compound that belongs to the class of 4-piperazinylquinoline derivatives. These derivatives have garnered significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. [, , , , , , , , , , , ] Specifically, 7-chloro-4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}quinoline has been researched for its potential anticancer properties. [, ]
The synthesis of 7-chloro-4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}quinoline is achieved through a hybrid pharmacophore approach. [] This approach involves incorporating a 4-piperazinylquinoline scaffold with a sulfonyl pharmacophore. [] A detailed, step-by-step synthetic procedure is not explicitly provided in the provided papers.
Research suggests that 7-chloro-4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}quinoline exerts its anticancer activity by acting as a proteasome inhibitor. [] Specifically, molecular docking and substrate competition assays have established that its primary molecular target is the β2 subunit of the 20S proteasome catalytic subunit. [] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, including cyclin E, which ultimately triggers abnormal centrosome amplification and apoptosis in cancer cells. []
The primary scientific application of 7-chloro-4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}quinoline explored in the provided papers is its potential as an anticancer agent. [, ] Studies have shown its selective cytotoxicity towards cancer cells, particularly multiple myeloma cells and metastatic breast cancer cells, while exhibiting minimal effects on non-cancerous cells. [] In vivo studies have demonstrated its effectiveness in controlling multiple myeloma and metastatic breast cancer, with the potential to enhance the efficacy of existing chemotherapeutic agents like paclitaxel while mitigating their side effects. []
CAS No.: 24622-61-5
CAS No.: 13170-18-8
CAS No.:
CAS No.:
CAS No.:
CAS No.: 2361643-62-9